molecular formula C10H9NO4 B6175201 methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate CAS No. 2090374-30-2

methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate

Cat. No. B6175201
CAS RN: 2090374-30-2
M. Wt: 207.2
InChI Key:
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Description

“Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate” is a chemical compound that belongs to the benzoxazole family . Benzoxazoles are important heteroarenes that connect synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazoles can be synthesized using a variety of well-organized synthetic methodologies . For instance, Jilani and co-workers synthesized 2-substituted benzoxazole acetic acid derivatives via an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate in ethanol and the further addition of 90% NaOH solution in ethanol and water at room temperature for 3 hours .


Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions . They can react with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .

Future Directions

Benzoxazoles have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways . Future research could focus on developing new synthetic methodologies for benzoxazole derivatives and exploring their potential applications in medicinal, pharmaceutical, and industrial areas.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate involves the condensation of 2-amino-4-methylphenol with ethyl acetoacetate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-4-methylphenol", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "methyl iodide" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methylphenol in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for several hours to form the intermediate product.", "Step 2: Add acetic anhydride to the reaction mixture and heat under reflux for several hours to cyclize the intermediate product to form the benzoxazole ring.", "Step 3: Cool the reaction mixture and add sulfuric acid to protonate the nitrogen atom in the benzoxazole ring. Extract the product with ethyl acetate.", "Step 4: Wash the organic layer with sodium bicarbonate solution and dry over anhydrous sodium sulfate. Concentrate the solution to obtain the crude product.", "Step 5: Dissolve the crude product in methanol and add methyl iodide. Heat the mixture under reflux for several hours to esterify the carboxylic acid group and form the final product.", "Step 6: Cool the reaction mixture and filter the product. Wash the product with methanol and dry over anhydrous sodium sulfate to obtain the pure product." ] }

CAS RN

2090374-30-2

Product Name

methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate

Molecular Formula

C10H9NO4

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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